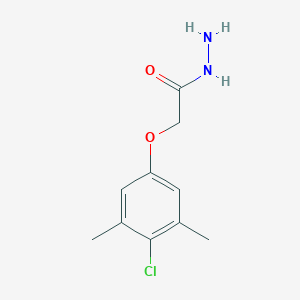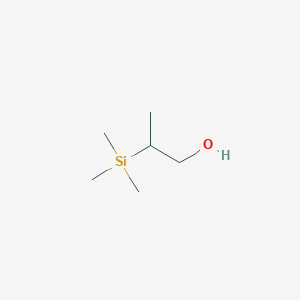![molecular formula C9H6Cl2N2S2 B115539 [(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-16-6](/img/structure/B115539.png)
[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene] cyanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCDPS and is a member of the family of cyanamide derivatives. DCDPS has been studied for its unique properties and potential uses in the field of medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of DCDPS is not fully understood. However, studies have shown that DCDPS can induce apoptosis in cancer cells by activating the mitochondrial pathway. DCDPS can also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that DCDPS can have both biochemical and physiological effects. DCDPS has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and prevent the germination of seeds. DCDPS has also been shown to have low toxicity in animal studies, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DCDPS in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using DCDPS in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several potential future directions for research on DCDPS. In the field of medicine, further studies can be conducted to investigate the anticancer properties of DCDPS and its potential use in cancer therapy. In agriculture, research can be conducted to optimize the use of DCDPS as a herbicide and to investigate its potential environmental impact. In materials science, research can be conducted to synthesize new compounds using DCDPS as a building block and to investigate their potential applications. Overall, DCDPS has shown great potential in various fields, and further research can lead to the development of new applications and technologies.
Métodos De Síntesis
The synthesis of DCDPS involves the reaction of 2,5-dichlorobenzyl mercaptan with cyanamide in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid. The process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DCDPS has been studied for its potential applications in various fields. In the field of medicine, DCDPS has been investigated for its anticancer properties. Studies have shown that DCDPS can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. DCDPS has also been studied for its potential use as an antibacterial agent.
In agriculture, DCDPS has been investigated for its potential use as a herbicide. Studies have shown that DCDPS can inhibit the growth of weeds and prevent the germination of seeds, making it a potential candidate for weed control.
In materials science, DCDPS has been studied for its potential use as a building block for the synthesis of new materials. DCDPS can be used to synthesize new compounds with unique properties that can be used in various applications.
Propiedades
Número CAS |
152382-16-6 |
|---|---|
Nombre del producto |
[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Fórmula molecular |
C9H6Cl2N2S2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
[(2,5-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-4-6(10)2-3-7(8)11/h2-4H,1H3 |
Clave InChI |
ACPPCWZYCZXFHW-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CSC(=NC#N)SC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



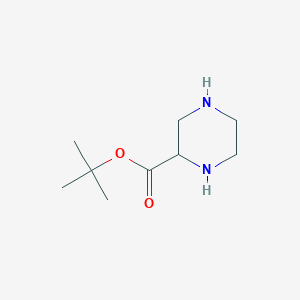

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

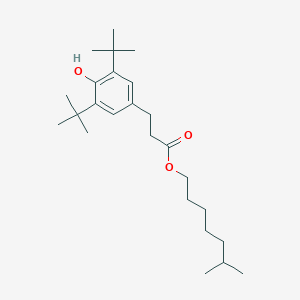
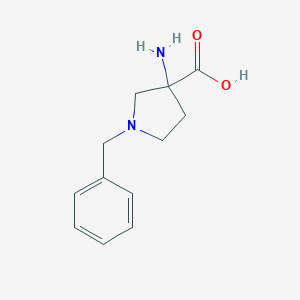

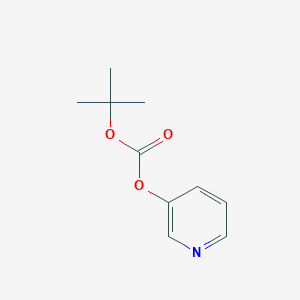
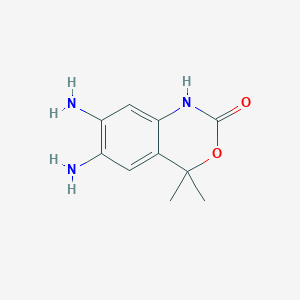
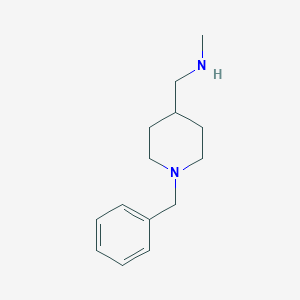
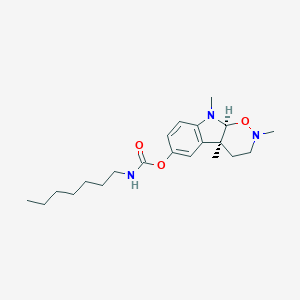
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
